molecular formula C17H36N2 B14611305 N'-Dodecyl-N,N-diethylmethanimidamide CAS No. 56974-67-5

N'-Dodecyl-N,N-diethylmethanimidamide

Cat. No.: B14611305
CAS No.: 56974-67-5
M. Wt: 268.5 g/mol
InChI Key: OCBFYAIQPYGJAY-UHFFFAOYSA-N
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Description

N’-Dodecyl-N,N-diethylmethanimidamide is a chemical compound with the molecular formula C17H36N2. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by a long dodecyl chain attached to a methanimidamide group, which contributes to its amphiphilic nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Dodecyl-N,N-diethylmethanimidamide typically involves the reaction of dodecylamine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:

[ \text{Dodecylamine} + \text{Diethylamine} \rightarrow \text{N’-Dodecyl-N,N-diethylmethanimidamide} ]

Industrial Production Methods

In industrial settings, the production of N’-Dodecyl-N,N-diethylmethanimidamide is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of high-purity starting materials and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-Dodecyl-N,N-diethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-Dodecyl-N,N-diethylmethanimidamide oxide, while reduction could produce simpler amines.

Scientific Research Applications

N’-Dodecyl-N,N-diethylmethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions and processes.

    Biology: The compound is employed in the study of membrane proteins due to its ability to solubilize lipid bilayers.

    Industry: N’-Dodecyl-N,N-diethylmethanimidamide is used in the formulation of detergents and cleaning agents.

Mechanism of Action

The mechanism of action of N’-Dodecyl-N,N-diethylmethanimidamide is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for the solubilization of hydrophobic substances in aqueous environments. This property is particularly useful in the extraction and purification of membrane proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-Dodecyl-N,N-dimethylamine
  • N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
  • Dodecyldimethylamine N-oxide

Uniqueness

N’-Dodecyl-N,N-diethylmethanimidamide stands out due to its unique combination of a long dodecyl chain and a methanimidamide group. This structure imparts distinct amphiphilic properties, making it more effective in certain applications compared to its analogs. For instance, its ability to solubilize membrane proteins is superior to that of N-Dodecyl-N,N-dimethylamine, which lacks the methanimidamide group.

Properties

CAS No.

56974-67-5

Molecular Formula

C17H36N2

Molecular Weight

268.5 g/mol

IUPAC Name

N'-dodecyl-N,N-diethylmethanimidamide

InChI

InChI=1S/C17H36N2/c1-4-7-8-9-10-11-12-13-14-15-16-18-17-19(5-2)6-3/h17H,4-16H2,1-3H3

InChI Key

OCBFYAIQPYGJAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN=CN(CC)CC

Origin of Product

United States

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